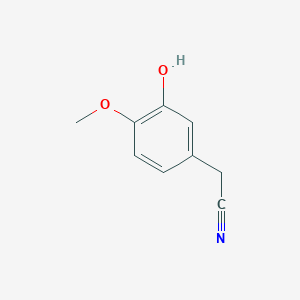

2-(3-羟基-4-甲氧基苯基)乙腈

描述

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile is a chemical compound that is part of a broader class of organic molecules which include various substituted phenylacetonitriles. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound itself contains a phenyl ring with hydroxy and methoxy substituents, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile was achieved starting from vanillin, involving protection of the hydroxyl group, reduction, chloridization, and nitrilation, with high yields reported for each step . Another related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . These methods could potentially be adapted for the synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile has been determined using various techniques. For example, the crystal structure of a dipolarophile closely related to our compound of interest was elucidated, showing intermolecular and intramolecular hydrogen bonds . Additionally, the absolute configuration of another related compound was determined by X-ray structural analysis . These studies suggest that 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile would likely exhibit similar structural features, such as hydrogen bonding, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of phenylacetonitrile derivatives has been the subject of various investigations. For instance, the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads to dimeric biphenyl products , and the lipase-catalyzed transesterification of related compounds has been used to produce optically pure diols . These studies provide insights into the types of chemical reactions that 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile might undergo, such as oxidation and biocatalytic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For example, the presence of a methoxy group can affect the stability of the cation in elimination reactions , and the solvent used in synthesis can impact the yield and purity of the final product . These findings suggest that the hydroxy and methoxy groups in 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile would play a significant role in determining its physical and chemical properties, such as solubility, boiling point, and reactivity.

科学研究应用

荧光性质和质子转移研究

- 多带荧光光谱特性: 探索了与2-(3-羟基-4-甲氧基苯基)乙腈在结构上相似的染料的光谱特性,例如1-甲基-2-(4-甲氧基苯基)-3-羟基-4(1H)-喹啉酮(QMOM)。这些染料表现出双重荧光和激发态质子转移,有助于它们在科学应用中的潜力,如荧光光谱学 (Tomin & Jaworski, 2011)。

溶解作用和亲核加成研究

- 溶解反应: 对类似化合物,如2-甲氧基-2-苯基-3-丁烯,在乙腈-水混合物中发生溶解的研究,可以揭示2-(3-羟基-4-甲氧基苯基)乙腈在类似条件下的行为。这些研究揭示了亲核加成和重排反应的机制 (Jia et al., 2002)。

超声化学和水解研究

- 超声对非自由基反应的影响: 研究了类似于2-(3-羟基-4-甲氧基苯基)乙腈的化合物在乙腈-水混合物中的水解受超声影响的效果。这些研究对于理解超声辐照如何影响此类反应的动力学至关重要 (Tuulmets et al., 2014)。

伏安法和电子转移研究

- 乙腈中的伏安法研究: 对乙腈中化合物的伏安行为的研究,如α-羟基喹啉酮,可以提供关于2-(3-羟基-4-甲氧基苯基)乙腈的电子转移特性的比较见解。这些研究对于电化学和分析化学的应用具有重要意义 (Bautista-Martínez等人,2003)。

酰化和水解研究

- 胺和吡唑的酰化: 对与2-(3-羟基-4-甲氧基苯基)乙腈在结构上相似的化合物,如[2-异丙基-4-(邻甲氧基苯基)四氢吡喃-4-基]乙酰氯,进行的胺的酰化研究有助于理解其在合成有机化学中的潜力 (Arutjunyan et al., 2013)。

光稳定性和降解研究

- 水合乙腈溶液中的光稳定性: 在乙腈溶液中研究了化合物的光稳定性,如KBT-3022(乙基2-[4,5-双(4-甲氧基苯基)噻唑-2-基]吡咯-1-基乙酸酯),可以揭示2-(3-羟基-4-甲氧基苯基)乙腈在光照下的稳定性和降解途径。这对于其在光化学和制药科学中的潜在应用尤为重要 (Hanamori et al., 1992)。

安全和危害

未来方向

Given the limited information available on 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, future research could focus on elucidating its synthesis, chemical reactions, and mechanism of action. Additionally, its potential biological activities could be explored further, given the known properties of phenolic glycosides .

属性

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIONKMWQNEDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452048 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxy-4-methoxyphenyl)acetonitrile | |

CAS RN |

4468-58-0 | |

| Record name | 3-Hydroxy-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxy-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

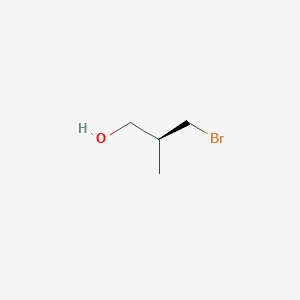

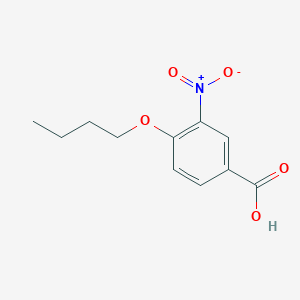

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

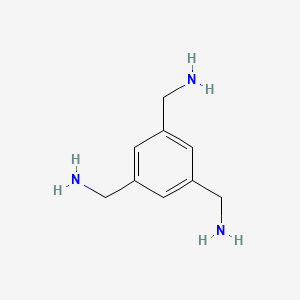

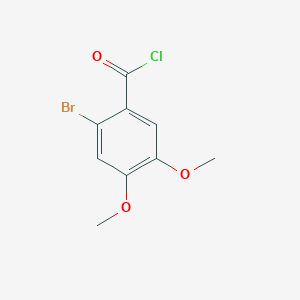

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)